Ethyl 1-((6-aminopyridin-2-yl)methyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-((6-aminopyridin-2-yl)methyl)piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids
Preparation Methods
The synthesis of Ethyl 1-((6-aminopyridin-2-yl)methyl)piperidine-4-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific reagents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Ethyl 1-((6-aminopyridin-2-yl)methyl)piperidine-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.
Scientific Research Applications
Ethyl 1-((6-aminopyridin-2-yl)methyl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-((6-aminopyridin-2-yl)methyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 1-((6-aminopyridin-2-yl)methyl)piperidine-4-carboxylate can be compared with other piperidine derivatives, such as:
Methyl piperidine-4-carboxylate: Similar in structure but with different functional groups, leading to different chemical properties and applications.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Used in anti-tubercular research.
This compound’s uniqueness lies in its specific structure, which allows for unique interactions and applications in various fields of research and industry.
Properties
CAS No. |
400775-23-7 |
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Molecular Formula |
C14H21N3O2 |
Molecular Weight |
263.34 g/mol |
IUPAC Name |
ethyl 1-[(6-aminopyridin-2-yl)methyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C14H21N3O2/c1-2-19-14(18)11-6-8-17(9-7-11)10-12-4-3-5-13(15)16-12/h3-5,11H,2,6-10H2,1H3,(H2,15,16) |
InChI Key |
SINXWMGMSHJMPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=NC(=CC=C2)N |
Origin of Product |
United States |
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